

Chartreusin: An In-Depth Technical Guide to its Antibacterial Spectrum

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Compound of Interest

Compound Name:	Chartreusin
Cat. No.:	B1668571

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This technical guide provides a comprehensive overview of the antibacterial spectrum of **chartreusin**, a potent natural product with significant biological activities. This document summarizes the available quantitative data, details relevant experimental protocols for assessing its antibacterial properties, and visualizes its mechanism of action and experimental workflows.

Antibacterial Spectrum of Chartreusin

Chartreusin has demonstrated notable activity, primarily against Gram-positive bacteria. While extensive quantitative data across a wide range of bacterial species is limited in publicly available literature, this section synthesizes the existing information to provide a clear overview of its antibacterial profile. The primary mechanism of its antibacterial action is the inhibition of DNA topoisomerase II, an essential enzyme for DNA replication, which ultimately leads to DNA damage and cell death.^[1]

Quantitative Antibacterial Activity Data

The following table summarizes the known antibacterial activity of **chartreusin** against various bacterial strains. It is important to note that comprehensive Minimum Inhibitory Concentration (MIC) data is not available for all organisms.

Bacterial Species	Gram Stain	Antibacterial Activity (μ M)
Staphylococcus aureus	Positive	IC50 = 23.25
Sarcina lutea	Positive	Susceptible (detectable at 0.5-1.0 μ g/ml)[2][3]
Gram-positive bacteria	Positive	General Susceptibility noted[1]
Mycobacteria	N/A	A derivative showed enhanced antimycobacterial activity[4]

IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols for Determining Antibacterial Spectrum

The following are detailed methodologies for key experiments to determine the antibacterial spectrum of **chartreusin**, primarily focusing on the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.

Materials:

- **Chartreusin** stock solution (of known concentration, dissolved in a suitable solvent)
- Sterile 96-well microtiter plates
- Bacterial culture in the logarithmic growth phase
- Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
- Sterile diluent (e.g., saline or MHB)

- Pipettes and sterile tips
- Incubator

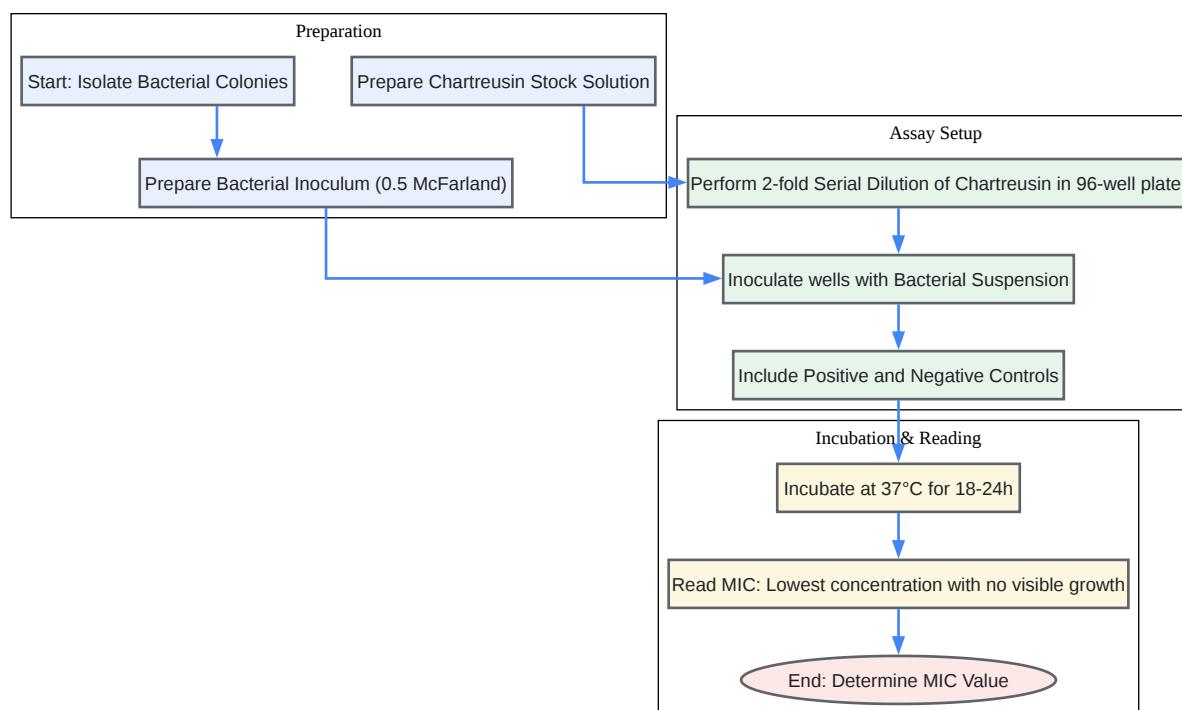
Procedure:

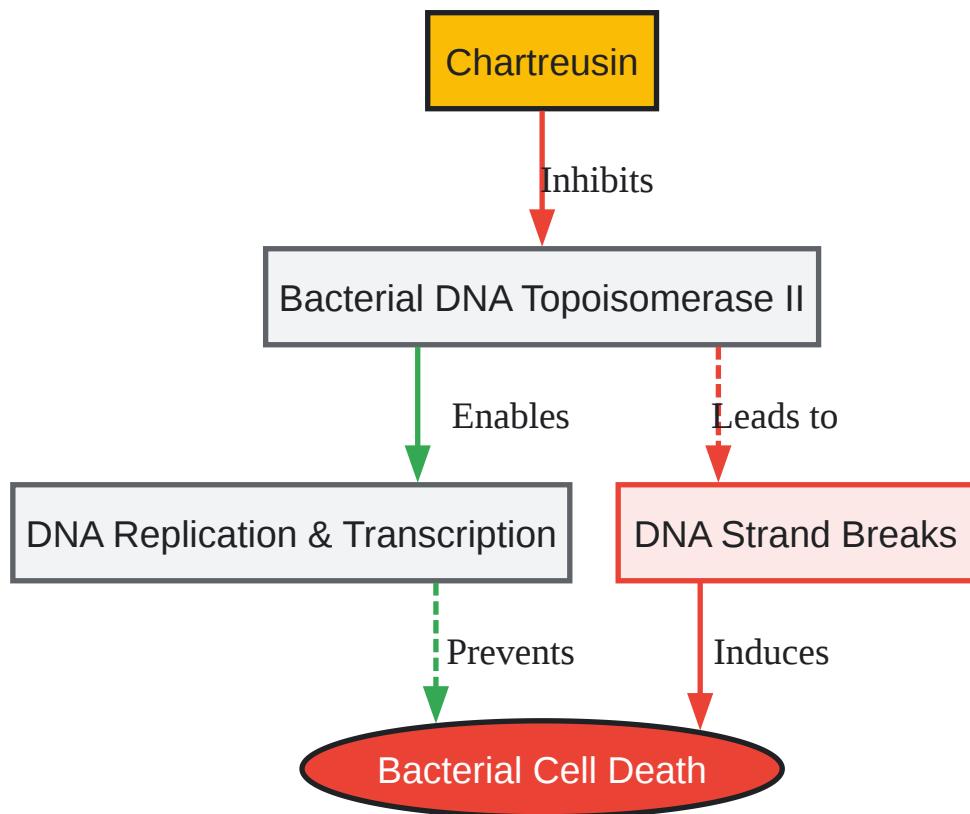
- Preparation of Bacterial Inoculum:
 - From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
 - Suspend the colonies in sterile saline or MHB.
 - Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.
 - Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.
- Serial Dilution of **Chartreusin**:
 - Dispense 100 μ L of sterile MHB into all wells of a 96-well microtiter plate.
 - Add 100 μ L of the **chartreusin** stock solution to the first well of each row to be tested, creating a 1:2 dilution.
 - Perform a twofold serial dilution by transferring 100 μ L from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 μ L from the tenth well.
 - The eleventh well in each row should contain only MHB and the bacterial inoculum to serve as a positive growth control. The twelfth well should contain only MHB to serve as a negative control (sterility control).
- Inoculation:
 - Add 100 μ L of the prepared bacterial inoculum to each well from 1 to 11. This will bring the final volume in each well to 200 μ L and dilute the **chartreusin** concentrations to their final test concentrations.

- Incubation:
 - Cover the microtiter plate and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.
- Interpretation of Results:
 - The MIC is defined as the lowest concentration of **chartreusin** that completely inhibits visible growth of the bacterium, as detected by the naked eye.

Visualizations

The following diagrams illustrate the experimental workflow for determining the antibacterial spectrum and the proposed mechanism of action of **chartreusin**.

[Click to download full resolution via product page](#)**Broth Microdilution Workflow for MIC Determination.**



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Mechanism of Action of **Chartreusin**.

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